molecular formula C7H14O3 B12759904 1,3-Butylene glycol 1-propionate CAS No. 37482-81-8

1,3-Butylene glycol 1-propionate

Cat. No.: B12759904
CAS No.: 37482-81-8
M. Wt: 146.18 g/mol
InChI Key: OQOQFUOBKIIZRR-UHFFFAOYSA-N
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Description

1,3-Butylene glycol 1-propionate is an organic compound with the molecular formula C7H14O3 It is a derivative of 1,3-butanediol, where one of the hydroxyl groups is esterified with propionic acid

Preparation Methods

The synthesis of 1,3-butylene glycol 1-propionate typically involves the esterification of 1,3-butanediol with propionic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:

CH3CH(OH)CH2CH2OH+CH3CH2COOHCH3CH(OH)CH2CH2OCOCH2CH3+H2O\text{CH}_3\text{CH(OH)CH}_2\text{CH}_2\text{OH} + \text{CH}_3\text{CH}_2\text{COOH} \rightarrow \text{CH}_3\text{CH(OH)CH}_2\text{CH}_2\text{OCOCH}_2\text{CH}_3 + \text{H}_2\text{O} CH3​CH(OH)CH2​CH2​OH+CH3​CH2​COOH→CH3​CH(OH)CH2​CH2​OCOCH2​CH3​+H2​O

In industrial settings, the production of this compound may involve continuous processes with optimized reaction conditions to maximize yield and efficiency. The use of high-purity reactants and catalysts, as well as advanced separation techniques, ensures the production of high-quality products.

Chemical Reactions Analysis

1,3-Butylene glycol 1-propionate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the ester group back to the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the propionate group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,3-Butylene glycol 1-propionate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical formulations.

    Industry: It is used in the production of polymers, resins, and plasticizers, where it imparts desirable properties such as flexibility, water resistance, and durability.

Mechanism of Action

The mechanism of action of 1,3-butylene glycol 1-propionate involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with cellular membranes, enzymes, or receptors, leading to changes in cellular function or signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1,3-Butylene glycol 1-propionate can be compared with other similar compounds, such as:

    1,3-Butanediol: The parent compound, which has two hydroxyl groups and is used in various industrial applications.

    1,2-Butanediol: An isomer with different chemical properties and applications.

    1,4-Butanediol: Another isomer used in the production of plastics and fibers.

    2,3-Butanediol: An isomer with applications in the food and beverage industry.

The uniqueness of this compound lies in its ester functional group, which imparts different chemical reactivity and properties compared to its parent compound and other isomers.

Properties

CAS No.

37482-81-8

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

3-hydroxybutyl propanoate

InChI

InChI=1S/C7H14O3/c1-3-7(9)10-5-4-6(2)8/h6,8H,3-5H2,1-2H3

InChI Key

OQOQFUOBKIIZRR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OCCC(C)O

Origin of Product

United States

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